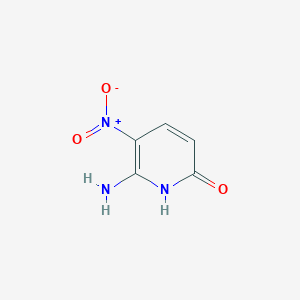

6-Amino-5-nitropyridin-2-OL

説明

それは主に、5-アザ-7-デアザグアニンと対を形成するハチモジDNAのヌクレオベースとしての役割で知られています 。この化合物は、そのユニークな構造と特性で注目されており、さまざまな科学分野で関心の対象となっています。

準備方法

合成経路と反応条件: 6-アミノ-5-ニトロピリジン-2-オンの合成は、通常、2-アミノ-5-クロロピリジンのニトロ化に続いて加水分解が行われます。 反応条件には、多くの場合、硝酸と硫酸を硝化剤として使用することが含まれ、反応は目的の生成物が得られるように制御された温度で行われます 。

工業生産方法: 6-アミノ-5-ニトロピリジン-2-オンの工業生産方法は、実験室合成と似ていますが、より大量に適応するように拡大されています。このプロセスには、製品の純度と収率を維持するために、反応条件を厳密に制御することが含まれます。 連続フローリアクターと自動化システムの使用は、効率と安全性を高めるために工業環境で一般的です 。

化学反応の分析

反応の種類: 6-アミノ-5-ニトロピリジン-2-オンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するニトロ誘導体を形成するために酸化できます。

還元: 還元反応は、ニトロ基をアミノ基に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや触媒的接触水素化などの還元剤がよく使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな置換ピリジンが含まれており、さまざまな用途でさらに利用できます 。

科学研究への応用

6-アミノ-5-ニトロピリジン-2-オンは、科学研究において幅広い用途があります。

化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、合成生物学と遺伝子研究に影響を与えるハチモジDNAの研究における重要な成分です.

科学的研究の応用

Synthetic Biology

6-Amino-5-nitropyridin-2-OL is recognized for its role in expanding the genetic alphabet through its incorporation into hachimoji DNA systems. This application allows for the creation of novel genetic constructs that can be utilized in various biotechnological applications:

- Nucleobase Pairing : It acts as a nucleobase that pairs with 5-aza-7-deazaguanine, facilitating the formation of stable triplex structures in DNA. This property is crucial for gene-targeting applications and synthetic biology research .

Medicinal Chemistry

The compound shows potential in drug development, particularly due to its ability to modulate gene expression:

- Gene Regulation : By forming triplex structures with specific DNA sequences, it can transiently or permanently alter gene activity. This feature is particularly useful in targeted gene therapies and genetic engineering .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules:

- Building Block : Its unique structural properties make it an ideal precursor for various chemical reactions aimed at developing new compounds with potential biological activities.

Biochemical Properties and Mechanisms

The biochemical properties of this compound enhance its utility in research:

Photostability and Spectral Characterization

Recent studies have demonstrated that this compound exhibits superior photostability compared to natural nucleobases. This characteristic is critical for applications requiring stability under light exposure, such as in photodynamic therapies and environmental monitoring .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Nitropyridine | Nitro group at the 3rd position | Lacks amino and hydroxyl groups |

| 2-Amino-5-nitropyridine | Amino group at the 2nd position | Different positioning of functional groups |

| 6-Amino-3-iodo-5-nitropyridin-2-OL | Iodine atom instead of a hydroxyl group | Altered reactivity due to iodine substitution |

| 6-Amino-5-nitropyridin-2-one | Similar structure but lacks hydroxyl functionality | Used as a nucleobase in synthetic biology |

Case Study 1: Hachimoji DNA Systems

Research has shown that incorporating this compound into hachimoji DNA systems allows for more versatile genetic constructs. These systems can potentially lead to advancements in synthetic biology by enabling new forms of genetic information storage and retrieval .

Case Study 2: Gene Targeting Applications

Studies have highlighted the effectiveness of triplex-forming oligonucleotides containing this compound in gene-targeting scenarios. The ability to form stable triplex structures at neutral pH enhances its applicability in therapeutic interventions aimed at specific genetic sequences .

作用機序

6-アミノ-5-ニトロピリジン-2-オンの作用機序には、ハチモジDNAにおけるヌクレオベースとしての役割が関与しています。 それは水素結合を通じて5-アザ-7-デアザグアニンと対を形成し、ハチモジDNAの構造的完全性にとって不可欠な安定な塩基対を形成します .

類似の化合物:

- 5-アミノ-2-ニトロピリジン

- 6-アミノ-3-ニトロピリジン

- 2-アミノ-5-ニトロピリジン

比較: 6-アミノ-5-ニトロピリジン-2-オンは、ハチモジDNAにおける5-アザ-7-デアザグアニンとの特定の対合によりユニークであり、これは他の類似の化合物では見られません。 このユニークな特性により、それは合成生物学と遺伝子研究における貴重なツールとなっています 。

結論として、6-アミノ-5-ニトロピリジン-2-オンは、そのユニークな特性と幅広い用途により、非常に興味深い化合物です。

類似化合物との比較

- 5-Amino-2-nitropyridine

- 6-Amino-3-nitropyridine

- 2-Amino-5-nitropyridine

Comparison: 6-Amino-5-nitropyridin-2-one is unique due to its specific pairing with 5-aza-7-deazaguanine in hachimoji DNA, which is not observed in other similar compounds. This unique property makes it a valuable tool in synthetic biology and genetic research .

生物活性

6-Amino-5-nitropyridin-2-OL, with the molecular formula CHNO, is a heterocyclic organic compound notable for its unique structural features, including an amino group at the 6th position, a nitro group at the 5th position, and a hydroxyl group at the 2nd position of the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and molecular biology, due to its potential biological activities.

Structural Characteristics

The structural arrangement of this compound contributes significantly to its biological activity. The presence of both amino and nitro groups allows for diverse interactions with biological molecules, particularly DNA.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 155.11 g/mol |

| Density | 1.54 g/cm³ |

| Boiling Point | 305.9 °C |

| Flash Point | 138.8 °C |

DNA Binding and Triplex Formation

Research indicates that this compound can form stable triplex structures with DNA. This property is particularly significant for gene regulation and therapeutic applications targeting genetic diseases. The compound's ability to modulate gene expression through these interactions highlights its importance in molecular biology research. Specifically, it has been shown to effectively bind to duplex DNA, forming stable triplexes even under neutral pH conditions, which is a notable advancement over traditional triplex-forming oligonucleotides that require acidic conditions for cytosine protonation .

Antimicrobial and Anti-inflammatory Properties

In addition to its DNA-binding capabilities, this compound has been explored for its antimicrobial and anti-inflammatory properties. Preliminary studies suggest that the compound may exhibit activity against various bacterial strains, making it a candidate for therapeutic applications in infectious diseases .

Photostability and Spectral Characterization

A study conducted using ultrafast broadband fluorescence and transient absorption spectroscopy revealed insights into the excited state dynamics of this compound. The results demonstrated superior photostability and rapid nonradiative deactivation pathways upon photoexcitation, indicating potential applications in synthetic biology where stability under light exposure is crucial .

Synthetic Biology Applications

The compound has been incorporated into Hachimoji DNA systems, expanding the genetic alphabet. This application showcases its versatility as a nucleobase that pairs with other modified bases, thus facilitating novel genetic constructs for research and therapeutic purposes .

Comparative Analysis with Related Compounds

The unique biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Nitropyridine | Nitro group at the 3rd position | Lacks amino and hydroxyl groups |

| 2-Amino-5-nitropyridine | Amino group at the 2nd position | Different positioning of functional groups |

| 6-Amino-3-iodo-5-nitropyridin-2-OL | Iodine atom instead of a hydroxyl group | Altered reactivity due to iodine substitution |

| 6-Amino-5-nitropyridin-2-one | Similar structure but lacks hydroxyl functionality | Used as a nucleobase in synthetic biology |

特性

IUPAC Name |

6-amino-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-2H,(H3,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGLOZOVAGYLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457865 | |

| Record name | 6-Amino-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211555-30-5 | |

| Record name | 6-Amino-5-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211555-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-nitropyridin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211555305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-5-NITROPYRIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4VR2ETN9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。